molecular formula C11H17BN2O2 B14082239 (2-Methyl-6-(piperidin-4-yl)pyridin-3-yl)boronic acid

(2-Methyl-6-(piperidin-4-yl)pyridin-3-yl)boronic acid

Cat. No.: B14082239
M. Wt: 220.08 g/mol
InChI Key: FFLRXGKVJXMKDW-UHFFFAOYSA-N
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Description

(2-Methyl-6-(piperidin-4-yl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a piperidine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-6-(piperidin-4-yl)pyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-6-(piperidin-4-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Methyl-6-(piperidin-4-yl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. Additionally, the piperidine moiety can enhance the compound’s binding affinity to biological targets, making it useful in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-6-(piperidin-4-yl)pyridin-3-yl)boronic acid is unique due to the presence of both the piperidine and boronic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile reagent in both synthetic chemistry and biomedical research .

Properties

Molecular Formula

C11H17BN2O2

Molecular Weight

220.08 g/mol

IUPAC Name

(2-methyl-6-piperidin-4-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C11H17BN2O2/c1-8-10(12(15)16)2-3-11(14-8)9-4-6-13-7-5-9/h2-3,9,13,15-16H,4-7H2,1H3

InChI Key

FFLRXGKVJXMKDW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)C2CCNCC2)C)(O)O

Origin of Product

United States

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